molecular formula C18H18Cl2N2O B2714509 N1-(4-phenoxyphenyl)benzene-1,4-diamine dihydrochloride CAS No. 2380182-14-7

N1-(4-phenoxyphenyl)benzene-1,4-diamine dihydrochloride

Cat. No. B2714509
CAS RN: 2380182-14-7
M. Wt: 349.26
InChI Key: YJBQYRYNVJXBEH-UHFFFAOYSA-N
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Description

N1-(4-phenoxyphenyl)benzene-1,4-diamine dihydrochloride, also known as PPDA, is a chemical compound that has been widely used in scientific research. PPDA is a diamine derivative that has been used as a building block for various organic molecules. The compound has been synthesized using different methods, and it has been found to have several biochemical and physiological effects.

Mechanism of Action

N1-(4-phenoxyphenyl)benzene-1,4-diamine dihydrochloride has been found to inhibit the activity of tyrosinase, an enzyme that is involved in the production of melanin. This inhibition leads to a decrease in the production of melanin, which makes N1-(4-phenoxyphenyl)benzene-1,4-diamine dihydrochloride useful in the treatment of hyperpigmentation disorders. N1-(4-phenoxyphenyl)benzene-1,4-diamine dihydrochloride has also been found to have antioxidant properties, which make it useful in the treatment of oxidative stress-related disorders.
Biochemical and Physiological Effects:
N1-(4-phenoxyphenyl)benzene-1,4-diamine dihydrochloride has several biochemical and physiological effects. The compound has been found to inhibit the activity of tyrosinase, as mentioned earlier. N1-(4-phenoxyphenyl)benzene-1,4-diamine dihydrochloride has also been found to have antioxidant properties, which make it useful in the treatment of oxidative stress-related disorders. In addition, N1-(4-phenoxyphenyl)benzene-1,4-diamine dihydrochloride has been found to have anti-inflammatory properties, which make it useful in the treatment of inflammatory disorders.

Advantages and Limitations for Lab Experiments

N1-(4-phenoxyphenyl)benzene-1,4-diamine dihydrochloride has several advantages for lab experiments. The compound is easy to synthesize, and it is readily available. N1-(4-phenoxyphenyl)benzene-1,4-diamine dihydrochloride has also been found to have low toxicity, which makes it safe to use in lab experiments. However, N1-(4-phenoxyphenyl)benzene-1,4-diamine dihydrochloride has some limitations for lab experiments. The compound is not very soluble in water, which makes it difficult to use in aqueous solutions. N1-(4-phenoxyphenyl)benzene-1,4-diamine dihydrochloride is also sensitive to light, which makes it necessary to store the compound in a dark place.

Future Directions

There are several future directions for the use of N1-(4-phenoxyphenyl)benzene-1,4-diamine dihydrochloride in scientific research. One direction is the synthesis of new organic compounds using N1-(4-phenoxyphenyl)benzene-1,4-diamine dihydrochloride as a building block. N1-(4-phenoxyphenyl)benzene-1,4-diamine dihydrochloride can also be used in the synthesis of new drugs and pharmaceuticals. Another direction is the study of the mechanism of action of N1-(4-phenoxyphenyl)benzene-1,4-diamine dihydrochloride in more detail. This will help to understand the biochemical and physiological effects of the compound better. Finally, the use of N1-(4-phenoxyphenyl)benzene-1,4-diamine dihydrochloride in the treatment of various disorders can be explored further, which may lead to the development of new therapies.

Synthesis Methods

N1-(4-phenoxyphenyl)benzene-1,4-diamine dihydrochloride can be synthesized using different methods. One of the most common methods is the condensation of 4-aminophenol with 4-phenoxybenzaldehyde in the presence of a catalyst. The resulting intermediate is then reduced to N1-(4-phenoxyphenyl)benzene-1,4-diamine dihydrochloride using a reducing agent. Another method involves the reaction of 4-nitrophenol with 4-phenoxybenzaldehyde, followed by the reduction of the intermediate to N1-(4-phenoxyphenyl)benzene-1,4-diamine dihydrochloride. Both methods have been found to be effective in synthesizing N1-(4-phenoxyphenyl)benzene-1,4-diamine dihydrochloride.

Scientific Research Applications

N1-(4-phenoxyphenyl)benzene-1,4-diamine dihydrochloride has been widely used in scientific research as a building block for various organic molecules. It has been used to synthesize dyes, polymers, and other organic compounds. N1-(4-phenoxyphenyl)benzene-1,4-diamine dihydrochloride has also been used in the synthesis of various drugs and pharmaceuticals. The compound has been found to have several biochemical and physiological effects, which make it a valuable tool in scientific research.

properties

IUPAC Name

4-N-(4-phenoxyphenyl)benzene-1,4-diamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O.2ClH/c19-14-6-8-15(9-7-14)20-16-10-12-18(13-11-16)21-17-4-2-1-3-5-17;;/h1-13,20H,19H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJBQYRYNVJXBEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC3=CC=C(C=C3)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(4-phenoxyphenyl)benzene-1,4-diamine dihydrochloride

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